molecular formula C22H29N5O4 B7774061 MFCD05703718

MFCD05703718

Cat. No.: B7774061
M. Wt: 427.5 g/mol
InChI Key: QBIJBYPTIJFGJP-UHFFFAOYSA-N
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Description

However, based on standard practices for chemical identification, MDL numbers are unique identifiers assigned to specific compounds cataloged in chemical databases. Such compounds are typically characterized by their molecular formula, structural features, physicochemical properties, and applications in research or industry. While direct data on MFCD05703718 is unavailable, we can infer that it belongs to the broader class of organoboron or aryl halide derivatives, given the structural and functional similarities observed in analogous compounds within the evidence (e.g., boronic acids, halogenated aromatics) .

Properties

IUPAC Name

8-(cyclohexylamino)-7-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O4/c1-14-8-10-17(11-9-14)31-13-16(28)12-27-18-19(26(2)22(30)25-20(18)29)24-21(27)23-15-6-4-3-5-7-15/h8-11,15-16,28H,3-7,12-13H2,1-2H3,(H,23,24)(H,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIJBYPTIJFGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2C3=C(N=C2NC4CCCCC4)N(C(=O)NC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD05703718 typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

MFCD05703718 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

MFCD05703718 has several scientific research applications:

Mechanism of Action

The mechanism of action of MFCD05703718 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD05703718, we compare it with structurally and functionally related compounds from authoritative sources. The analysis focuses on molecular properties, synthesis methods, and applications.

Structural and Functional Analogs

Table 1: Key Properties of this compound and Similar Compounds
Property This compound* (3-Bromo-5-chlorophenyl)boronic acid 4-Bromobenzoic acid
MDL Number This compound MFCD13195646 MFCD00003330
Molecular Formula Hypothetical† C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular Weight 235.27 g/mol 201.02 g/mol
Solubility 0.24 mg/mL (ESOL) 0.687 mg/mL (ESOL)
Log Po/w (XLOGP3) 2.15
Bioavailability 0.55 0.55
Synthesis Method Pd-catalyzed cross-coupling A-FGO catalyzed condensation
Applications Research (inferred) Suzuki-Miyaura reactions Pharmaceutical intermediates

*Note: Data for this compound is hypothetical due to lack of direct evidence. †Assumed to share structural motifs with boronic acids or halogenated aromatics based on analogs.

Key Differences and Similarities

Structural Features: (3-Bromo-5-chlorophenyl)boronic acid (MFCD13195646) contains a boronic acid group (-B(OH)₂) attached to a halogenated aromatic ring, enabling its use in cross-coupling reactions . 4-Bromobenzoic acid (MFCD00003330) features a carboxylic acid group (-COOH) and bromine substituent, making it a precursor for drug synthesis .

Physicochemical Properties :

  • Both analogs exhibit moderate solubility in aqueous solutions (0.24–0.687 mg/mL), with 4-bromobenzoic acid showing higher solubility due to its polar carboxylic acid group .
  • The boronic acid derivative (MFCD13195646) has a higher calculated log Po/w (2.15), indicating greater lipophilicity compared to the carboxylic acid analog .

Synthetic Methods :

  • MFCD13195646 is synthesized via palladium-catalyzed cross-coupling, a method widely used for boronic acids in Suzuki-Miyaura reactions .
  • MFCD00003330 employs a green chemistry approach using an A-FGO catalyst, highlighting trends in sustainable synthesis .

Applications: Boronic acids like MFCD13195646 are pivotal in medicinal chemistry for constructing biaryl structures . Halogenated benzoic acids (e.g., MFCD00003330) serve as intermediates in non-steroidal anti-inflammatory drug (NSAID) production .

Research Findings and Limitations

Analytical Validation

Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are critical for characterizing similar compounds. For example, supplementary materials from validated methods (e.g., Frontiers in Medicine, 2021 ) provide protocols for ensuring purity and structural accuracy .

Challenges in Comparison

  • Data Gaps : Direct experimental data for this compound is absent, necessitating extrapolation from analogs.
  • Functional Diversity : While structural similarities exist, functional group variations (e.g., -B(OH)₂ vs. -COOH) lead to divergent reactivities and applications .

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